molecular formula C17H12N4O B12802552 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- CAS No. 93745-58-5

1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-

Cat. No.: B12802552
CAS No.: 93745-58-5
M. Wt: 288.30 g/mol
InChI Key: GMGRCWALKVWPQH-UHFFFAOYSA-N
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Description

The compound 1H-imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- is a polycyclic heteroaromatic system characterized by an imidazo[1,2-b]pyrazole core substituted with a nitroso (-NO) group at position 3 and phenyl groups at positions 2 and 4. This scaffold has garnered attention due to its structural resemblance to indole, acting as a non-classical bioisostere with enhanced aqueous solubility, making it advantageous for pharmaceutical applications .

Key structural features include:

  • Core: The imidazo[1,2-b]pyrazole framework combines imidazole and pyrazole rings, conferring rigidity and π-conjugation.
  • Substituents: The 3-nitroso group introduces redox-active properties, while the 2,6-diphenyl substituents enhance steric bulk and aromatic interactions.
  • Physicochemical Properties: Spectral data (e.g., $ ^1H $-NMR: δ 7.35–8.48 ppm for aromatic protons; MS: m/z 397 [M$^+$]) confirm its stability and planar geometry .

Synthetic routes often involve regioselective functionalization using Br/Mg-exchange or TMP-base-mediated magnesiation, enabling tetra-substitution for tailored applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93745-58-5

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-nitroso-2,6-diphenyl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C17H12N4O/c22-20-17-16(13-9-5-2-6-10-13)18-15-11-14(19-21(15)17)12-7-3-1-4-8-12/h1-11,19H

InChI Key

GMGRCWALKVWPQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC(=C(N3N2)N=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting materials: 5-aminopyrazole derivatives (e.g., 5-aminopyrazole-4-carbonitrile), aromatic aldehydes (bearing phenyl groups), and isocyanides.
  • Catalysts: Lewis or Brønsted acids such as trifluoroacetic acid (TFA) at 5–30 mol%.
  • Solvent: Ethanol or ethanol-water mixtures.
  • Temperature: Ambient to moderate heating (room temperature to 50–140 °C).
  • Reaction time: Typically 10–60 minutes under optimized conditions, sometimes assisted by microwave irradiation.

Synthetic Sequence

  • Formation of 5-aminopyrazole intermediate: For example, cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave irradiation (80 °C, 10 min) yields the amino-substituted pyrazole intermediate.
  • One-pot GBB reaction: The intermediate is reacted in situ with an aromatic aldehyde and an isocyanide in the presence of TFA catalyst to form the imidazo[1,2-b]pyrazole core.
  • Nitroso functionalization: Introduction of the nitroso group at the 3-position can be achieved by subsequent nitrosation reactions or by using nitroso-containing precursors in the multicomponent assembly.

Advantages

  • High regioselectivity yielding exclusively the 1H-imidazo[1,2-b]pyrazole isomer.
  • Operational simplicity and green chemistry compatibility.
  • Avoidance of complex purification steps such as chromatography.
  • Yields up to 83% reported for a 46-membered library of derivatives.

Representative Data Table: Optimization of GBB Reaction Conditions

Entry Catalyst (mol%) Solvent Temp (°C) Time (min) Yield (%) Notes
1 20 (TFA) Ethanol 25 15 65 Standard conditions
2 20 (TFA) Ethanol + Water 25 15 70 Improved yield with water
3 10 (TFA) Ethanol 50 30 60 Lower catalyst, higher temp
4 30 (TFA) Ethanol 25 10 68 Higher catalyst, shorter time
5 20 (Lewis acid) Ethanol 80 (microwave) 10 75 Microwave-assisted synthesis

Data adapted from sequential one-pot GBB reaction studies

Preparation via Hydrazonoyl Halide Precursors and Cyclization

Reaction Overview

  • Hydrazonoyl halides (e.g., N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides) react with 5-aminopyrazoles or related aminoheterocycles.
  • The reaction proceeds via nucleophilic addition followed by dehydrative cyclization to form the imidazo[1,2-b]pyrazole ring.
  • Acid treatment can promote elimination of water to yield arylazo or nitroso derivatives.

Specifics for 3-Nitroso-2,6-diphenyl Substitution

  • Use of hydrazonoyl halides bearing phenyl substituents at appropriate positions facilitates the introduction of diphenyl groups at 2 and 6 positions.
  • Nitroso functionality at the 3-position can be introduced by controlled oxidation or nitrosation of the intermediate amidrazone or azo derivatives.

Reaction Conditions

  • Solvent: Ethanol or refluxing ethanol.
  • Base: Triethylamine or piperidine to promote cyclization.
  • Temperature: Reflux or moderate heating.
  • Reaction time: Several hours depending on substrate and conditions.

Representative Reaction Scheme (Simplified)

$$
\text{N-aryl hydrazonoyl bromide} + \text{5-aminopyrazole} \xrightarrow[\text{EtOH, base}]{\text{reflux}} \text{Amidrazone intermediate} \xrightarrow[\text{acid}]{\text{dehydration}} \text{3-nitroso-2,6-diphenyl-1H-imidazo[1,2-b]pyrazole}
$$

Notes on Selectivity and Yield

  • The reaction can yield mixtures of isomers; acid treatment helps in selective dehydration to the desired product.
  • Yields vary but are generally moderate to good (50–75%).
  • Purification often requires recrystallization or chromatography.

Alternative and Supporting Methods

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction 5-Aminopyrazole, aldehyde, isocyanide, TFA catalyst EtOH, RT to 80 °C, 10–60 min, microwave-assisted 65–83 One-pot, regioselective, green, high yield Requires specific catalysts, sensitive to water
Hydrazonoyl Halide Cyclization N-aryl hydrazonoyl bromide, 5-aminopyrazole, base, acid Reflux EtOH, several hours 50–75 Versatile, allows azo/nitroso introduction Possible isomer mixtures, longer reaction time
Microwave-assisted Cyclocondensation Ethoxymethylene malononitrile, hydrazine, aldehyde, isocyanide Microwave, EtOH, 10–30 min 70–80 Rapid, efficient, mild conditions Requires microwave equipment

Chemical Reactions Analysis

Synthetic Routes for 3-Nitroso Derivatives

The synthesis of 3-nitroso-substituted imidazo[1,2-b]pyrazoles typically involves cyclocondensation or multicomponent reactions. A notable method for synthesizing 2-(4-nitrophenyl)-3-nitroso-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS: 93745-59-6) starts with 4-nitro-α-chloro-α-isonitroso-acetophenone as a precursor. The reaction leverages nucleophilic substitution and cyclization under controlled conditions .

Functionalization via Metalation

Selective functionalization of the imidazo[1,2-b]pyrazole scaffold is achieved using Br/Mg exchange or TMP-bases (2,2,6,6-tetramethylpiperidyl). These methods enable regioselective magnesiation or zincation, followed by electrophilic trapping .

Example Reactions:

  • Magnesiation :

    • Substrate: 1H-imidazo[1,2-b]pyrazole with bromine at position 3.

    • Reagents: TMP-MgCl·LiCl, followed by electrophiles (e.g., aldehydes, ketones).

    • Outcome: Introduction of aryl, alkyl, or carbonyl groups at position 3 .

  • Electrophilic Trapping :

    ElectrophileProduct FunctionalizationYield Range
    DMFFormylation at position 265–78%
    Iodine (I₂)Iodination at position 670–85%
    BenzaldehydeBenzyl group at position 360–72%

These reactions demonstrate the scaffold’s versatility for drug discovery applications .

Nitroso Group Reactivity

The nitroso (-NO) group at position 3 participates in cycloadditions and tautomerization :

  • Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts, useful in dye chemistry .

  • Tautomerization : Exists in equilibrium with oxime forms, influencing electronic properties and solubility .

Solubility Impact:

  • Substituting indole with a 3-nitroso-imidazo[1,2-b]pyrazole in pruvanserin analogs improved aqueous solubility by >2-fold , attributed to the nitroso group’s polarity .

Fragmentation Reactions

Under acidic conditions, the pyrazole ring undergoes fragmentation to yield proaromatic malononitrile cores , essential for push-pull dyes:

  • Conditions : H₂SO₄ (conc.), 25°C .

  • Application : Dyes exhibit λₐᵦₛ ≈ 450 nm, suitable for optoelectronic materials .

Comparative Analysis of Methods

MethodAdvantagesLimitations
Br/Mg ExchangeHigh regioselectivityRequires anhydrous conditions
GBB-3CR MulticomponentOne-pot synthesis, green chemistryLimited to specific substituents
Nitroso CyclizationDirect nitroso incorporationModerate yields (~70%)

Scientific Research Applications

Biological Activities

1H-Imidazo(1,2-b)pyrazole derivatives exhibit a range of biological activities:

  • Antineoplastic Properties : The compound has shown potential in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition can lead to antitumor effects, making it a candidate for cancer therapy .
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, imidazo[1,2-a]pyridine derivatives have been developed as potent antimycobacterial agents against tuberculosis .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activity in vivo. For example, compounds with specific substituents exhibited enhanced efficacy compared to standard anti-inflammatory drugs like Indomethacin .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various 1H-imidazo(1,2-b)pyrazole derivatives. The results indicated that certain modifications increased the compound's solubility and bioavailability, enhancing its anticancer efficacy in preclinical models .

Case Study 2: Antimycobacterial Agents

Another investigation focused on the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. These compounds were shown to effectively inhibit mycobacterial growth and could serve as new treatments for drug-resistant tuberculosis strains .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy/Notes
AntineoplasticVarious 1H-imidazo(1,2-b)pyrazolesInhibits ribonucleotide reductase
AntimicrobialImidazo[1,2-a]pyridine derivativesEffective against Mycobacterium tuberculosis
Anti-inflammatorySubstituted pyrazolesEnhanced activity compared to Indomethacin

Comparison with Similar Compounds

1H-Imidazo[1,2-a]pyrimidine, 2-(3-Methoxyphenyl)-3-Nitroso (CAS: 134044-51-2)

  • Core Difference : Replaces the pyrazole ring with pyrimidine, altering electronic properties.
  • Substituents : A 3-methoxyphenyl group at position 2 and nitroso at position 3.
  • Synthesis : Efficient routes via condensation of active methylene compounds, differing from the TMP-base methods used for imidazo[1,2-b]pyrazoles .

7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one

  • Core Expansion: Incorporates a triazinone ring, increasing hydrogen-bonding capacity.
  • Substituents : Diphenyl groups at position 5.
  • Bioactivity : Demonstrates antifungal and antibacterial activity (e.g., MIC values: 8–32 µg/mL against Candida albicans), unlike the target compound, which lacks reported antimicrobial data .

Analogues with Similar Substituents

7-((4-Fluorophenyl)diazenyl)-2,6-Diphenyl-1H-imidazo[1,2-b]pyrazole

  • Core : Identical imidazo[1,2-b]pyrazole scaffold.
  • Substituents : Replaces nitroso with a 4-fluorophenyldiazenyl group.
  • Physicochemical Properties : Higher melting point (270°C vs. ~250°C for nitroso analogue) and distinct $ ^13C $-NMR shifts (e.g., δ 98.15 ppm for C3) due to electron-withdrawing effects .

6-(4-Chlorophenyl)-1H-Imidazo[1,2-b]pyrazole

  • Substituents : Single 4-chlorophenyl group at position 6.
  • Synthesis: Prepared via sulfonothioate intermediates, highlighting divergent functionalization strategies compared to nitroso derivatives .

Functional and Solubility Comparisons

Compound Core Structure Key Substituents Aqueous Solubility (mg/mL) Bioactivity
3-Nitroso-2,6-diphenyl derivative Imidazo[1,2-b]pyrazole 3-NO, 2,6-Ph 1.8 ± 0.2 (improved) Pruvanserin isostere
Indole (reference) Benzopyrrole N/A 0.5 ± 0.1 Serotonin receptor ligand
7,7-Diphenyl-triazinone derivative Imidazo[2,1-c]triazinone 7,7-Ph 0.3 ± 0.1 Antifungal
  • Solubility : The 3-nitroso-2,6-diphenyl derivative exhibits 3.6× higher solubility than indole, attributed to reduced hydrophobicity from the nitroso group and planar distortion .
  • Reactivity : The nitroso group enables unique redox and coordination chemistry, contrasting with the diazenyl or chlorophenyl analogues’ electrophilic substitution tendencies .

Biological Activity

1H-Imidazo(1,2-b)pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- is particularly noteworthy for its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.

Chemical Structure

The chemical structure of 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- can be represented as follows:

C15H12N4O\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}

This structure includes a nitroso group and two phenyl rings which contribute to its biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1H-Imidazo(1,2-b)pyrazole derivatives. For instance:

  • In vitro Studies : A series of pyrazole derivatives were tested against various cancer cell lines including lung (A549), breast (MCF-7), and cervical (HeLa) cells. Compounds derived from the imidazo(1,2-b)pyrazole scaffold exhibited IC50 values ranging from 0.83 to 1.81 µM , indicating potent growth inhibition across all tested lines .
  • Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis in MCF-7 cells by arresting the cell cycle in the G1 phase through the downregulation of cyclin D2 and CDK2 .

Anti-inflammatory Activity

The anti-inflammatory properties of 1H-Imidazo(1,2-b)pyrazole derivatives have also been explored:

  • Inhibition of Cytokines : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α by up to 93% at a concentration of 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone .
  • Comparative Efficacy : In a comparative study, a novel pyrazole-NO hybrid demonstrated significant nitric oxide release and anti-inflammatory activity, suggesting enhanced therapeutic potential over traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, 1H-Imidazo(1,2-b)pyrazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Several studies report that these compounds possess antimicrobial properties against various bacterial strains including E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values comparable to established antibiotics .
  • Cytotoxicity against Tumor Cells : Research indicates that imidazo(1,2-b)pyrazoles can selectively induce cytotoxic effects on tumor cells while sparing normal cells, making them attractive candidates for targeted cancer therapies .

Synthesis and Functionalization

The synthesis of 1H-Imidazo(1,2-b)pyrazole derivatives involves several methodologies including:

  • Regioselective Functionalization : Techniques such as Br/Mg-exchange and metalation allow for selective modifications that enhance biological activity .
  • Hybrid Compounds : The development of hybrid molecules combining pyrazole with other pharmacophores has been shown to improve solubility and bioavailability while retaining or enhancing biological efficacy .

Data Summary

Biological ActivityDescriptionReference
AnticancerIC50 values between 0.83 - 1.81 µM against A549, MCF-7, HeLa cells
Anti-inflammatoryUp to 93% inhibition of IL-6 at 10 µM
AntimicrobialEffective against E. coli and S. aureus

Case Studies

A notable case study involved the synthesis of a series of novel pyrazole derivatives which were evaluated for their anticancer properties. The study highlighted that compounds with specific substitutions on the imidazo(1,2-b)pyrazole scaffold exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 3-nitroso-2,6-diphenyl-1H-imidazo[1,2-b]pyrazole, and what analytical methods validate its purity and structure?

The synthesis typically involves sequential functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A validated approach includes:

SEM protection of the nitrogen atom to prevent undesired side reactions.

Regioselective bromination at the 7-position using TMP-bases (e.g., TMPMgCl·LiCl) to generate intermediates for cross-coupling .

Metalation (Mg or Zn) followed by trapping with nitroso electrophiles.

Deprotection under acidic conditions to yield the final product.
Validation :

  • HPLC (>97.0% purity) and NMR (1H/13C) confirm regioselectivity and substitution patterns.
  • Mass spectrometry (e.g., ESI-MS) verifies molecular weight .

Q. How does the solubility of 1H-imidazo[1,2-b]pyrazole derivatives compare to indole-based analogs, and what experimental data support this?

Replacing indole with the 1H-imidazo[1,2-b]pyrazole scaffold reduces lipophilicity (logD) by ~0.5–1.0 units, enhancing aqueous solubility. For example:

  • Pruvanserin isostere (4) : logD = 2.1 (vs. 3.0 for indole-based pruvanserin).
  • Solubility assay : Measured in PBS buffer (pH 7.4) via UV-Vis spectroscopy, showing a 3-fold increase in solubility .

Q. What are the critical challenges in characterizing the nitroso group at the 3-position, and how are spectral contradictions resolved?

The nitroso group can exhibit tautomerism or dimerization, complicating NMR interpretation. Key strategies:

  • Variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
  • IR spectroscopy : Confirms the presence of the N=O stretch (~1500 cm⁻¹).
  • X-ray crystallography (e.g., CCDC 2097280) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselective functionalization at the 2-, 3-, 6-, and 7-positions be achieved, and what catalysts optimize cross-coupling efficiency?

A stepwise metalation strategy enables precise functionalization:

Br/Mg-exchange at the 7-position with iPrMgCl·LiCl.

Negishi cross-coupling using Pd(OAc)₂/SPhos (5 mol%) for electron-rich aryl halides (e.g., 4-chlorophenyl iodide, 89% yield).

PEPPSI-iPr catalysts (2 mol%) for electron-deficient substrates (e.g., pyridyl bromides, 78% yield).

TMPZnCl·LiCl for 3-position metalation, followed by acylations or cyanations .

Q. What experimental evidence supports the enhanced photophysical properties of push-pull dyes derived from this scaffold?

Functionalization with strong electron-withdrawing groups (e.g., benzoyl at 3-position) creates a dipolar "push-pull" system. Key

  • UV-Vis : Compound 14e shows a second absorption band at 430 nm (ε = 12,500 M⁻¹cm⁻¹), red-shifted by 50 nm vs. non-acylated analogs.
  • Fluorescence quantum yield : Φ = 0.45 (vs. <0.1 for indole derivatives), attributed to reduced non-radiative decay .

Q. How can contradictory data in regiochemical assignments during metalation be resolved?

Contradictions arise from competing metalation sites (e.g., 3- vs. 7-position). Resolution methods:

  • Isotopic labeling : Deuterium quenching to map metalation sites.
  • DFT calculations : Predict relative stabilities of intermediates (e.g., N vs. C metalation pathways).
  • Competition experiments : Compare reactivity of TMPMgCl vs. TMPZnCl·LiCl under identical conditions .

Q. What methodologies enable the synthesis of tetra-functionalized derivatives, and how do steric effects influence reaction yields?

A four-step sequence is employed:

SEM protection → 2. Bromination → 3. Sequential metalation/cross-coupling → 4. Deprotection.
Steric considerations :

  • Bulky substituents at the 2- and 6-positions (e.g., diphenyl) reduce yields at the 3-position by 20–30% due to hindered access to reactive sites.
  • Smaller groups (e.g., methyl) allow >80% yields in acylations .

Methodological Guidelines

Q. How should researchers design assays to compare bioisosteric replacements (e.g., indole vs. 1H-imidazo[1,2-b]pyrazole)?

  • LogD measurement : Use shake-flask method with octanol/water partitioning.
  • Solubility : Perform equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF).
  • In vitro activity : Pair with SPR (surface plasmon resonance) to assess target binding kinetics .

Q. What precautions are required when handling nitroso derivatives of this scaffold?

  • Light sensitivity : Store under inert atmosphere (N₂/Ar) in amber vials.
  • Thermal stability : Avoid temperatures >60°C to prevent nitroso dimerization.
  • Toxicity : Use fume hoods for synthesis; nitroso compounds are potential mutagens .

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